2-(2,3-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a quinoline ring, a propoxy group, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 8-hydroxyquinoline, the propoxy group can be introduced through an etherification reaction using propyl bromide in the presence of a base like potassium carbonate.
Formation of the Phenoxy Derivative: The dimethylphenoxy moiety can be synthesized by reacting 2,3-dimethylphenol with an appropriate halide, such as 2-chloropropionyl chloride, under basic conditions.
Amide Bond Formation: The final step involves coupling the quinoline derivative with the phenoxy derivative through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides or phenoxy ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could reduce the amide group to an amine.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the quinoline ring or the phenoxy moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides, phenoxy ketones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline ring and phenoxy moiety could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Similar structure but with a methoxy group instead of a propoxy group.
2-(2,3-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide: Similar structure but with an ethoxy group instead of a propoxy group.
2-(2,3-dimethylphenoxy)-N-(8-butoxyquinolin-5-yl)propanamide: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-(2,3-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is unique due to the specific combination of the propoxy group on the quinoline ring and the dimethylphenoxy moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C23H26N2O3/c1-5-14-27-21-12-11-19(18-9-7-13-24-22(18)21)25-23(26)17(4)28-20-10-6-8-15(2)16(20)3/h6-13,17H,5,14H2,1-4H3,(H,25,26) |
InChI Key |
QBSKGGGWGJZTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC=CC(=C3C)C)C=CC=N2 |
Origin of Product |
United States |
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